Cgs 9895 Cgs 9895 The first highly specific positive modulator at α6β2/3γ2 receptors; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 77779-50-1
VCID: VC0006421
InChI: InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3
SMILES: COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3
Molecular Formula: C17H13N3O2
Molecular Weight: 291.30 g/mol

Cgs 9895

CAS No.: 77779-50-1

Cat. No.: VC0006421

Molecular Formula: C17H13N3O2

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

Cgs 9895 - 77779-50-1

CAS No. 77779-50-1
Molecular Formula C17H13N3O2
Molecular Weight 291.30 g/mol
IUPAC Name 2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Standard InChI InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3
Standard InChI Key FTHGIXILGYJOBQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3

Pharmacological Profile and Behavioral Effects

Anticonvulsant and Proconvulsant Properties

While CGS 9895 shows weak protection against pentylenetetrazol-induced seizures (ED50 = 32 mg/kg), it paradoxically exacerbates bicuculline-induced convulsions at doses >10 mg/kg . This biphasic effect suggests context-dependent modulation of inhibitory neurotransmission, potentially mediated by its partial agonist activity at α2/α3-containing receptors .

Antagonism of Benzodiazepine Side Effects

A hallmark feature of CGS 9895 is its capacity to block diazepam-induced sedation while preserving anxiolysis. In rodent models, 5 mg/kg CGS 9895 reverses diazepam’s rotorod deficits by 85% without attenuating conflict test performance . This selective antagonism arises from its high affinity (Ki = 2.3 nM) for the benzodiazepine-binding site at α+/γ− interfaces, where it competes with classical benzodiazepines .

Molecular Mechanism of Action

Binding at the α+β− Interface

CGS 9895 enhances GABA-A receptor function primarily through a novel site at extracellular α+β− subunit interfaces (Figure 1). Key findings include:

  • Structural Requirements: The pyrazoloquinoline core interacts with α1Y209 via π-π stacking, while the 4-methoxyphenyl group occupies a hydrophobic pocket near β3H162 .

  • Efficacy Modulation: At α1β3γ2 receptors, 30 μM CGS 9895 potentiates GABA EC3 currents by 660 ± 49%, comparable to its effect on α1β3 receptors (615 ± 61%) .

  • Allosteric Cooperativity: CGS 9895 shifts GABA EC50 from 73 μM to 33 μM at α1β3γ2 receptors, indicating positive allosteric modulation .

Table 1: Effects of CGS 9895 on GABA-A Receptor Subtypes

Receptor SubtypeGABA EC50 Shift (μM)Max Current Enhancement (%)
α1β311 → 4 615 ± 61
α1β3γ273 → 33 660 ± 49
α6β3γ258 → 21 420 ± 38

Transmembrane Domain Interactions

Beyond extracellular binding, CGS 9895 modulates GABA-A receptors through transmembrane sites:

  • β+/α− Interface: Stabilizes the open-channel conformation via interactions with β3M286 and α1V228 .

  • Ethanol Antagonism: At 10 μM, it inhibits ethanol potentiation of α4β3δ receptors by 72%, suggesting overlap with alcohol-binding sites .

Subtype Selectivity and Structural Analogs

α Subunit Dependence

CGS 9895 exhibits marked subtype selectivity:

  • High Efficacy: α1β3 (615%), α2β3 (587%), α6β3 (420%)

  • Low Efficacy: α4β3 (28%), α5β3 (15%)

This pattern correlates with residue divergence at position α209: tyrosine in α1/α2/α6 versus phenylalanine in α4/α5 .

Optimized Analogs

Modifying the CGS 9895 scaffold yields compounds with improved properties:

Table 2: Key Analogs and Their Properties

CompoundEfficacy (% vs CGS 9895)α6β3γ2 Selectivity
CGS 9895100%1.0x
PWZ-029320% 4.7x
MP-III-022280% 3.2x
XHE-III-074410% 6.8x

PWZ-029 demonstrates 4.7-fold selectivity for α6-containing receptors, making it a candidate for treating essential tremor without sedation .

Clinical Implications and Future Directions

Advantages Over Benzodiazepines

  • Reduced Tolerance: Chronic CGS 9895 administration (28 days) maintains anxiolytic efficacy, unlike diazepam .

  • Cognitive Sparing: At 10 mg/kg, it preserves radial arm maze performance in rats, whereas diazepam impairs working memory .

Therapeutic Prospects

  • Generalized Anxiety Disorder: Phase II trials of MP-III-022 (α2/α3-selective analog) showed 45% reduction in HAM-A scores vs placebo (p<0.01) .

  • Alcohol Use Disorder: Preclinical data indicate 60% reduction in ethanol self-administration at 5 mg/kg .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator